methyl 3-amino-6-methoxy-1H-indole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGNWXMWYXCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349807 | |
| Record name | methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696649-63-5 | |
| Record name | methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emerging Therapeutic Potential of Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate: A Privileged Scaffold for Novel Drug Candidates
An In-Depth Technical Guide for Drug Discovery Researchers
Introduction: The Indole Nucleus as a Cornerstone of Modern Medicinal Chemistry
The indole ring system, a fusion of benzene and pyrrole rings, stands as a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its importance for over a century.[2] From essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin to complex alkaloids such as the antihypertensive reserpine and the anticancer agents vinblastine and vincristine, the indole motif is central to biological function and therapeutic intervention.[2][3] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a fertile ground for the development of novel therapeutics.[4][5]
This guide focuses on a specific, promising derivative: methyl 3-amino-6-methoxy-1H-indole-2-carboxylate . We will dissect its molecular architecture, explore established synthesis routes, and, based on a comprehensive analysis of structurally related compounds, project its therapeutic potential across key disease areas. Crucially, this whitepaper provides a detailed, actionable workflow for researchers to systematically evaluate this molecule and its analogues, from initial in silico profiling to lead optimization, thereby paving the way for its potential translation into a clinical candidate.
Section 1: Molecular Architecture and Physicochemical Rationale
The therapeutic promise of this compound stems from the strategic combination of its functional groups, each contributing to its potential bioactivity and drug-like properties.
-
1H-Indole Core : This aromatic heterocyclic system provides a rigid, planar scaffold ideal for π-stacking interactions with biological targets like enzymes and receptors.[6] It serves as the foundational structure for engaging with target proteins.
-
6-Methoxy Group (-OCH₃) : The placement of an electron-donating methoxy group on the indole ring is a common strategy in medicinal chemistry. This group can enhance biological activity by increasing the electron density of the indole system, potentially modulating binding affinity and influencing metabolic stability.[7] In silico models suggest that methoxy moieties can be sites of oxidative metabolism by cytochrome P450 enzymes, a critical consideration for pharmacokinetic profiling.[8]
-
3-Amino Group (-NH₂) : The amino group at the C3 position is a key feature. It can act as a hydrogen bond donor and a basic center, enabling critical interactions with amino acid residues in a target's active site. Its presence opens up a vast potential for derivatization to explore structure-activity relationships (SAR).
-
2-Methyl Carboxylate Group (-COOCH₃) : This ester group can function as a hydrogen bond acceptor. It influences the molecule's polarity, solubility, and cell permeability. In drug design, ester groups are often explored as potential pro-drugs, which can be hydrolyzed in vivo by esterases to release the active carboxylic acid form.
The strategic arrangement of these functional groups creates a molecule with a balanced profile of hydrophobicity and hydrophilicity, primed for interaction with diverse biological targets.
Section 2: Synthesis and Chemical Accessibility
The viability of a compound in drug discovery is heavily dependent on its synthetic accessibility. Fortunately, methodologies for the synthesis of 3-amino-1H-indole-2-carboxylates are well-established, ensuring a reliable supply for research purposes.[9]
A common synthetic approach involves a multi-step sequence starting from appropriately substituted 2-aminobenzonitriles. This pathway offers good functional group tolerance, allowing for the generation of a diverse library of analogues for SAR studies.[9]
Generalized Synthetic Workflow
The diagram below outlines a validated, multi-step synthesis for producing the 3-amino-1H-indole-2-carboxylate core, which is adaptable for our target molecule.[9]
Caption: Generalized workflow for the synthesis of 3-amino-1H-indole-2-carboxylates.
This robust synthetic route allows for modifications at various positions, making it ideal for a lead optimization campaign.
Section 3: Predicted Therapeutic Potential Based on Structural Analogs
While direct biological data on this compound is limited, the extensive body of research on related indole derivatives allows us to formulate strong hypotheses about its therapeutic potential.
Anticancer Activity
The indole scaffold is a hallmark of numerous anticancer agents.[2][3]
-
Mechanism of Action : Many indole-based drugs function as tubulin polymerization inhibitors (e.g., vinca alkaloids), disrupting microtubule dynamics and arresting cancer cells in mitosis.[3] Others act as inhibitors of crucial cellular enzymes like topoisomerases and protein kinases.[2]
-
Rationale for Activity : The planar indole ring of our target molecule can intercalate into DNA or fit into the ATP-binding pocket of kinases. The 3-amino and 2-carboxylate groups provide key hydrogen bonding points for interaction with protein active sites. Methoxy-substituted indole curcumin derivatives have demonstrated potent dual-action anticancer and antioxidant capabilities.[3]
Anti-inflammatory Properties
Indole derivatives are well-represented among anti-inflammatory drugs, with indomethacin being a classic example.[3]
-
Mechanism of Action : The primary mechanism for many indole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] More recent research has shown that novel indole derivatives can also modulate key inflammatory signaling pathways such as NF-κB.[3]
-
Rationale for Activity : The core structure of this compound shares features with known COX inhibitors. It could potentially occupy the active site of these enzymes, blocking the synthesis of pro-inflammatory prostaglandins.
Antimicrobial and Antiviral Potential
Indole derivatives have consistently shown broad-spectrum activity against bacteria, fungi, and viruses.[2][5]
-
Mechanism of Action : The mechanisms are diverse, including disruption of microbial cell membranes, inhibition of essential enzymes, and interference with viral replication processes.[2][5]
-
Rationale for Activity : The electron-rich indole nucleus can participate in charge-transfer interactions with essential biomolecules in pathogens. The specific substitution pattern of our target molecule may confer selectivity and potency against particular microbial strains or viral targets.
Section 4: A Proposed Workflow for Therapeutic Evaluation
To systematically investigate the therapeutic potential of this compound, we propose the following comprehensive drug discovery workflow. This process is designed to be a self-validating system, with clear decision points at each stage.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Binding Affinity Studies of 6-Methoxy Indole Derivatives
Executive Summary: The 6-Methoxy Indole Privilege
The indole scaffold is ubiquitous in pharmacognosy, but the 6-methoxy indole substructure represents a specific, high-value pharmacophore. Unlike its 5-methoxy isomer (endogenous to melatonin and serotonin), the 6-methoxy variant alters the electronic vector of the indole ring, optimizing it for specific hydrophobic pockets in targets like
This guide details the technical execution of binding affinity campaigns for this scaffold. It moves beyond standard operating procedures to address the physicochemical idiosyncrasies of electron-rich indoles—specifically their susceptibility to oxidative degradation and fluorescence quenching—ensuring your
The Pharmacophore: Electronic & Structural Logic
To design a valid binding assay, one must understand why the ligand binds. The 6-methoxy group serves a dual purpose:
-
Electronic Activation: It acts as a weak
-donor, increasing electron density at the C3 position, which often strengthens - stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket. -
Hydrogen Bond Acceptor: The methoxy oxygen serves as a critical anchor point. In tubulin binding, this often interacts with the backbone of residues like Val238 or Cys241 (via water bridges).
Structural Interaction Map
The following diagram illustrates the canonical interaction logic for 6-methoxy indoles within a hydrophobic pocket (e.g., Tubulin CBS).
Figure 1: Canonical interaction map of 6-methoxy indole derivatives within a target binding pocket, highlighting the critical H-bond acceptor role of the methoxy group.
Case Study A: Tubulin Polymerization Inhibition
The most prominent therapeutic application of 6-methoxy indoles is targeting the Colchicine Binding Site (CBS) of tubulin. These compounds act as microtubule destabilizing agents.[1]
The Challenge
Standard radioligand binding is difficult here because colchicine binding is slow and practically irreversible. Therefore, Fluorescence-based Polymerization Assays are the industry standard for determining functional affinity (
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: Determine the
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanyosine triphosphate).
-
PEM Buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9. -
Reporter: 4',6-Diamidino-2-phenylindole (DAPI) or commercial fluorophore.
Workflow:
-
Preparation: Dilute tubulin to 2 mg/mL (approx. 20
M) in PEM buffer containing 1 mM GTP. Keep on ice. -
Compound Addition: Add 5
L of the test compound (dissolved in DMSO) to a 96-well black-bottom plate.-
Critical Control: Final DMSO concentration must be <1% (v/v). Higher DMSO levels stabilize microtubules, creating false negatives.
-
-
Initiation: Add 95
L of the cold tubulin/GTP mixture to the wells. -
Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C.
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 30 seconds for 60 minutes.
Data Analysis:
The polymerization curve is sigmoidal. The
| Parameter | Vehicle Control | 6-OMe Indole (Active) | Interpretation |
| Lag Phase | Short (~5 min) | Extended (>10 min) | Nucleation inhibition |
| Vmax | High Slope | Flattened Slope | Elongation inhibition |
| Plateau | 100% RFU | <50% RFU | Polymer mass reduction |
Case Study B: GPCR Binding (Melatonin Receptors)
For Melatonin receptors (MT1/MT2), the 6-methoxy group often dictates subtype selectivity. Here, Radioligand Binding remains the gold standard for determining
Protocol: Competitive Binding with 2-[ I]-Iodomelatonin
Objective: Determine the equilibrium dissociation constant (
Workflow:
-
Membrane Prep: Use CHO-K1 cells stably expressing human MT1 or MT2. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).
-
Incubation System:
-
Total Volume: 200
L. -
Ligand: 2-[
I]-Iodomelatonin (typically 25-50 pM). -
Competitor: 6-methoxy indole derivative (10
to 10 M).
-
-
Equilibrium: Incubate for 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces non-specific binding of the lipophilic indole to the filter.
-
Quantification: Count radioactivity in a gamma counter.
Calculation:
Troubleshooting & Optimization
Working with 6-methoxy indoles presents specific chemical challenges that can invalidate binding data.
Oxidative Instability
The electron-donating methoxy group makes the indole ring electron-rich and prone to oxidation, forming colored impurities (often pink/brown quinoid species) that can quench fluorescence in the tubulin assay.
-
Solution: Always include 1 mM DTT or TCEP in buffers. Store stock solutions in amber vials under argon.
Solubility "Crash-Out"
Indoles are planar and lipophilic. They often precipitate in aqueous buffers upon dilution from DMSO.
-
Validation: Perform a Dynamic Light Scattering (DLS) check of the buffer containing the compound at the highest assay concentration. If aggregates are detected (>100 nm radius), the binding data is likely an artifact of non-specific protein adsorption to the aggregate surface (promiscuous inhibition).
Assay Selection Logic
Use the following decision tree to select the appropriate binding methodology.
Figure 2: Decision matrix for selecting binding affinity assays based on target class.
References
-
Tubulin Binding Mechanisms
-
Melatonin Receptor SAR
- Cheng, Y., & Prusoff, W. H. (1973).
-
Indole Spectroscopy & Properties
-
Brand, C., et al. (2013). "Position matters: High resolution spectroscopy of 6-methoxyindole." The Journal of Chemical Physics. Link
- Context: Detailed analysis of the electronic states of 6-methoxy indole, relevant for fluorescence assay troubleshooting.
-
Sources
- 1. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the melatonin receptor. 6. Melatonin agonists and antagonists derived from 6H-isoindolo[2,1-a]indoles, 5,6-dihydroindolo[2,1-a]isoquinolines, and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Pharmacophore Modeling of Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate Analogs: A Technical Guide
Executive Summary
The scaffold methyl 3-amino-6-methoxy-1H-indole-2-carboxylate represents a highly privileged chemical space in medicinal chemistry.[1] Its structural architecture—comprising a rigid indole core, a hydrogen-bond-donating amine at C3, an electron-rich methoxy group at C6, and an acceptor-rich ester at C2—makes it an ideal template for developing inhibitors of Tyrosine Kinases (e.g., VEGFR-2, EGFR) and Tubulin polymerization .[1]
This guide provides a rigorous, step-by-step methodology for developing pharmacophore models for analogs of this specific scaffold. Unlike generic modeling tutorials, this document focuses on the unique electronic and conformational properties of 3-amino-indole-2-carboxylates, ensuring high-fidelity virtual screening and lead optimization results.
Part 1: Structural Rationale & Chemical Space
Before initiating computational workflows, one must understand the why behind the molecular features. The pharmacophore of this series is defined by its ability to mimic the adenine ring of ATP (in kinase targets) or interact with the colchicine-binding site (in tubulin).
The Pharmacophoric Tetrad
For this specific molecule, the pharmacophore is anchored by four distinct features (The Tetrad):
| Feature ID | Chemical Moiety | Pharmacophore Type | Biological Interaction (Mechanism) |
| D1 | Indole N1-H | H-Bond Donor | Critical "Hinge Binder" in kinases (interacts with backbone carbonyls, e.g., Glu/Cys residues).[1] |
| A1 | C2-Ester Carbonyl | H-Bond Acceptor | Accepts H-bonds from backbone amides or conserved water networks.[1] |
| H1 | C6-Methoxy | Hydrophobic / EDG | Electron Donating Group (EDG) increases electron density of the ring; fits into hydrophobic sub-pockets (e.g., Gatekeeper region).[1] |
| D2/H2 | C3-Amino ( | Donor / Hybrid | Often cyclized in advanced analogs (e.g., to pyrimidoindoles) but acts as a solvent-exposed donor in the parent scaffold.[1] |
Electronic Considerations
The C6-methoxy group is not merely a hydrophobic handle; it is an electronic tuner. By donating electron density into the indole ring, it increases the basicity of the N1-H and the nucleophilicity of the C3-amino group. A valid pharmacophore model must account for this electronic influence, often by adding an "Excluded Volume" constraint around the C6 position to prevent steric clashes while maintaining tight hydrophobic contact.
Part 2: Computational Workflow (The Core)[1]
This section details the protocol for generating a Ligand-Based Pharmacophore (when the target is unknown) and a Structure-Based Pharmacophore (specifically for Kinase targets).[1]
Diagram: The Modeling Pipeline
The following diagram outlines the logical flow from chemical structure to validated model.
Caption: Workflow for pharmacophore generation. Blue: Input; Yellow: Alignment (Critical step); Green: Modeling; Red: Validation checkpoint.[1]
Protocol 1: Ligand Preparation & Conformational Sampling
Objective: To generate a bioactive conformation ensemble. The indole ring is planar, but the C2-ester and C3-amino groups have rotational degrees of freedom.
-
Protonation: Set pH to
. The C3-amino group is essentially neutral (aniline-like) due to conjugation with the indole, but the N1-H is acidic ( ).[1] Ensure the N1 is protonated (neutral form) for H-bond donation. -
Energy Minimization: Use the MMFF94x or OPLS3e force field. These are optimized for organic small molecules and handle the conjugation of the indole-ester system accurately.
-
Conformational Search:
-
Method: Monte Carlo or Systematic Search.
-
Constraint: Keep the indole ring rigid.
-
Rotatable Bonds: Focus on the
bond.[1] The carbonyl oxygen usually prefers to be syn-planar to the Indole-NH to minimize dipole repulsion, but anti-planar conformations should be sampled if an intramolecular H-bond with the C3-amino group is possible.
-
Protocol 2: Pharmacophore Feature Definition
When building the hypothesis, use the following vector definitions:
-
Feature 1 (F1): Indole NH Donor [1]
-
Feature 2 (F2): C2-Ester Acceptor
-
Type: Vector.
-
Origin: Carbonyl Oxygen.
-
Direction: Two vectors (lone pairs) at
to the C=O bond.[1]
-
-
Feature 3 (F3): C6-Methoxy Hydrophobic/Excluded Volume [1]
Part 3: Validation Protocols (Self-Validating Systems)[1]
A pharmacophore model is a hypothesis; it must be proven to discriminate between active and inactive compounds.
The Decoy Set Strategy
Do not rely solely on "active" compounds. You must construct a Decoy Set using the DUD-E (Directory of Useful Decoys) methodology.
-
Select Actives: Gather 10-20 known analogs of the indole-2-carboxylate series with
. -
Generate Decoys: For each active, generate 50 decoys that match physically (MW, LogP, Rotatable Bonds) but are topologically dissimilar (Tanimoto coefficient < 0.6).
-
Metric Calculation: Run the pharmacophore screen against the combined database (Actives + Decoys). Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.
Pass Criteria: A robust model for this scaffold must achieve an
Part 4: Case Study – Kinase Binding Mode[4]
The this compound scaffold is frequently optimized into Pyrimido[4,5-b]indoles to target receptor tyrosine kinases like VEGFR-2.[1]
Interaction Map
The diagram below illustrates how this specific scaffold binds to the ATP-binding hinge region of a generic kinase (e.g., VEGFR-2).
Caption: Interaction map showing the "Hinge Binding" motif.[1] The Indole NH and C2-Ester form a bidentate H-bond network with the kinase hinge region.
Application in Virtual Screening
To find novel analogs:
-
Query: Use the pharmacophore defined above.
-
Database: Screen the ZINC15 or Mcule database.
-
Filter: Apply Lipinski’s Rule of 5, but specifically filter for Substructure: Indole .
-
Hit Analysis: Prioritize hits that maintain the C6-methoxy (or equivalent EDG) but introduce diversity at the C3-amino position (e.g., amide coupling) to access the solvent-exposed region.[1]
References
-
Kantevari, S., et al. (2025).[1] Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. Synlett.
-
El-Sawy, E. R., et al. (2023).[1][4] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals.[2][5][6][7][8][9][10]
-
Muhammed, M., & Akı-Yalçın, E. (2021).[1][6] Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society Section A. [1]
-
Kutkowska, J., et al. (2018).[1][4] Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [1]
-
BenchChem. (2025).[1] The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.
Sources
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Condensation reactions of methyl 3-amino-6-methoxy-1H-indole-2-carboxylate with aldehydes
Application Note & Protocols
Topic: Synthesis of Novel Tetrahydro-β-carboline Scaffolds via Condensation of Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate with Aldehydes
Executive Summary
The β-carboline framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2][3] The Pictet-Spengler reaction is a cornerstone of synthetic chemistry for constructing this valuable scaffold.[4][5][6] This application note provides a comprehensive guide to the condensation reaction between this compound and various aldehydes. We delve into the underlying reaction mechanism, provide detailed, validated protocols for synthesis and purification, and discuss the expected outcomes and characterization techniques. This guide is intended for researchers in medicinal chemistry and drug development seeking to generate novel, diversely substituted tetrahydro-β-carboline libraries for screening and lead optimization.
Introduction: The Strategic Value of 3-Aminoindoles in Pictet-Spengler Reactions
The indole ring system is a foundational element in modern drug discovery.[7] Among the myriad of synthetic strategies, the Pictet-Spengler reaction remains one of the most direct and efficient methods for synthesizing tetrahydro-β-carbolines (THβCs).[5][8] Traditionally, this reaction utilizes tryptamine derivatives, where a β-aminoethyl side chain at the C3 position of the indole ring cyclizes onto the C2 position.
This note focuses on a strategically distinct variant, employing this compound as the indole component. The placement of the primary amine directly at the C3 position redirects the cyclization pathway, leading to a unique class of substituted pyrido[3,4-b]indoles. The electron-donating methoxy group at C6 and the ester at C2 provide valuable handles for further functionalization and modulate the electronic properties of the core structure. The resulting THβC products are of significant interest as they serve as precursors to a wide array of complex alkaloids and potential therapeutic agents.[2][9][10]
Reaction Mechanism: An Intramolecular Electrophilic Aromatic Substitution
The condensation proceeds via a well-established, acid-catalyzed pathway that can be dissected into three key stages. The driving force is the formation of a highly electrophilic iminium ion that is poised for intramolecular cyclization.[4]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the 3-amino group on the carbonyl carbon of the aldehyde. This is followed by dehydration under acidic conditions to form an intermediate Schiff base (iminium ion precursor).
-
Iminium Ion Generation: The acid catalyst protonates the nitrogen atom of the imine, generating a highly reactive iminium ion. This step is crucial as the imine itself is not sufficiently electrophilic to induce ring closure with the electron-rich indole system.[4]
-
Intramolecular Cyclization (Pictet-Spengler Annulation): The C4 position of the indole ring, acting as a nucleophile, attacks the electrophilic iminium carbon. This is the key C-C bond-forming step. The C4 position is favored for attack due to the substitution pattern of the starting indole.
-
Deprotonation: A final deprotonation step re-aromatizes the indole ring system, yielding the stable tetrahydro-β-carboline product.
Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst (p-TsOH, HCl)[1][11]
-
Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[1][8]
-
Workup: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel (230-400 mesh) for column chromatography, TLC plates (silica gel 60 F254)
-
Eluents: Hexanes, Ethyl Acetate (EtOAc)
-
-
Equipment:
-
Round-bottom flasks, condenser, magnetic stirrer with heating plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) tank and UV lamp
-
Glass column for chromatography
-
Analytical Instruments: NMR Spectrometer, Mass Spectrometer (LC-MS or HRMS)
-
3.2. Step-by-Step Synthesis Protocol
This protocol is a general procedure and may require optimization for specific aldehyde substrates.[1]
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 220 mg, 1.0 mmol) in the chosen solvent (e.g., DCM, 10 mL).
-
Addition of Aldehyde: To the stirred solution at room temperature, add the aldehyde (1.1 eq., e.g., 1.1 mmol).
-
Initiation of Reaction: Add the acid catalyst, such as trifluoroacetic acid (TFA), dropwise (e.g., 0.1-0.2 eq., 7.5-15 µL). For less reactive aldehydes, the reaction may require heating to reflux (40-50°C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase). The disappearance of the starting indole and the appearance of a new, typically lower Rf spot, indicates product formation. Reactions are generally complete within 2 to 24 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][12]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
A gradient elution system, such as 10% to 40% Ethyl Acetate in Hexanes, is typically effective for separating the product from residual starting materials and impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final tetrahydro-β-carboline.
-
3.3. Product Characterization
The structure of the purified product should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the newly formed stereocenter at C-1 (typically a singlet or multiplet between 5.0-6.0 ppm for aryl aldehydes), diastereotopic protons of the CH₂ group in the newly formed ring, and the aromatic protons from both the indole and aldehyde fragments.[13]
-
¹³C NMR: The appearance of a new signal for the C-1 carbon (typically 50-65 ppm) is a key indicator of successful cyclization.[13]
-
Mass Spectrometry (MS): ESI-MS should show the expected [M+H]⁺ ion corresponding to the molecular weight of the product. HRESI-MS can be used to confirm the elemental composition.[14]
Caption: General experimental workflow for synthesis and analysis.
Data Summary and Expected Results
The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the aldehyde component. The electronic nature of the aldehyde can influence reaction rates and yields.
| Entry | Aldehyde (R-CHO) | Typical Catalyst | Solvent | Time (h) | Yield (%) | Notes |
| 1 | Benzaldehyde | TFA (0.2 eq) | DCM | 4 | 85-95 | Electron-neutral aromatic aldehyde reacts cleanly. |
| 2 | 4-Chlorobenzaldehyde | TFA (0.2 eq) | DCE | 6 | 80-90 | Electron-withdrawing group may slightly slow the reaction. |
| 3 | 4-Methoxybenzaldehyde | p-TsOH (0.2 eq) | DCE | 3 | 90-98 | Electron-donating group activates the aldehyde, leading to faster reaction. |
| 4 | Isobutyraldehyde | TFA (0.2 eq) | DCM | 12 | 65-75 | Aliphatic aldehydes are generally less reactive and may require longer reaction times or gentle heating. |
| 5 | Cyclohexanecarboxaldehyde | TFA (0.2 eq) | DCM | 16 | 60-70 | Steric hindrance can reduce reaction rate and yield. |
Note: Yields are hypothetical based on typical outcomes for Pictet-Spengler reactions and are intended for illustrative purposes. Actual results will vary based on specific conditions and substrate purity.
References
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: Efficient Synthesis of Novel 1-Substituted β-Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan Source: MDPI URL: [Link]
-
Title: Biologically active 3-aminoindole derivatives. Source: ResearchGate URL: [Link]
-
Title: Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction Source: PMC (National Institutes of Health) URL: [Link]
-
Title: 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia Source: PMC (National Institutes of Health) URL: [Link]
-
Title: A Pictet-Spengler ligation for protein chemical modification Source: PMC (National Institutes of Health) URL: [Link]
-
Title: STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS Source: Malaysian Journal of Chemistry URL: [Link]
-
Title: Structure and spectral properties of β-carbolines. Part 3. Synthesis and stereochemistry of 1,2,3,4,6,7,9,10,15b,15c-decahydropyrido[1″,2″:1′,2′]pyrazino[4′,3′:1,2]pyrido[3,4-b]indoles Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of β-Carboline Alkaloids Source: MDPI URL: [Link]
-
Title: Synthesis of β-carboline derivatives Source: Sciforum URL: [Link]
-
Title: Synthesis of β-carbolines (microreview) Source: ResearchGate URL: [Link]
-
Title: Electronic spectroscopy of the β-carboline derivatives nitronorharmanes, nitroharmanes, nitroharmines and chloroharmines in homogeneous media and in solid matrix Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES Source: Malaysian Journal of Analytical Sciences URL: [Link]
-
Title: Synthesis of a Series of Diaminoindoles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol Source: Synfacts URL: [Link]
-
Title: A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water Source: Scientific Reports URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC (National Institutes of Health) URL: [Link]
-
Title: On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline Source: ChemRxiv URL: [Link]
-
Title: Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring Source: ChemRxiv URL: [Link]
-
Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. mjfas.utm.my [mjfas.utm.my]
- 6. sciforum.net [sciforum.net]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-Methoxy Amino Indoles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the structural elucidation of novel compounds is a cornerstone of progress. Among the myriad of molecular scaffolds, 6-methoxy amino indoles represent a class of significant interest due to their prevalence in biologically active molecules, including neurotransmitters and synthetic drugs. Mass spectrometry stands as a powerful and indispensable tool for the characterization of these compounds. Understanding their fragmentation patterns is not merely an academic exercise; it is a critical step in identifying metabolites, characterizing impurities, and ensuring the integrity of potential drug candidates.
This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 6-methoxy amino indoles. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of these fragmentation pathways, compare the outcomes from different ionization techniques, and provide actionable experimental protocols. Our goal is to equip researchers with the expert knowledge required to confidently interpret mass spectra and accelerate their research endeavors.
The "Why" Behind the Fragments: Mechanistic Insights into Indole Fragmentation
The fragmentation of 6-methoxy amino indoles in a mass spectrometer is a controlled cascade of bond cleavages and rearrangements, governed by the inherent chemical properties of the molecule and the energy imparted by the ionization source. The indole ring, the methoxy substituent, and the amino side chain each play a distinct role in directing the fragmentation pathways.
A foundational concept in the mass spectrometry of tryptamines and related indole-containing compounds is the propensity for cleavage at the bond between the α and β carbons of the aminoethyl side chain.[1] This "α-cleavage" is a dominant fragmentation pathway, particularly in Electron Ionization (EI) and, to a lesser extent, in soft ionization techniques like Electrospray Ionization (ESI) when sufficient fragmentation energy is applied.[1][2] The charge is typically retained by the nitrogen-containing fragment, resulting in a stable iminium ion.
For 6-methoxy amino indoles, the fragmentation is further influenced by the electron-donating nature of the methoxy group and the specific nature of the amino substituent. The presence of the methoxy group can influence the site of initial ionization and the stability of the resulting fragment ions.
Comparing Ionization Techniques: A Tale of Two Fragmentation Philosophies
The choice of ionization technique profoundly impacts the observed fragmentation patterns. Hard ionization techniques, such as Electron Ionization (EI), impart significant energy to the analyte molecule, leading to extensive fragmentation. In contrast, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically produce protonated molecules ([M+H]+) with less internal energy, resulting in simpler spectra dominated by the molecular ion. However, fragmentation can be induced in soft ionization methods through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments.
Electron Ionization (EI): Unraveling the Intrinsic Fragmentation
In EI-MS, the high energy (typically 70 eV) leads to the formation of a radical cation (M+•) and subsequent extensive fragmentation. For 6-methoxy amino indoles, the following fragmentation pathways are commonly observed:
-
α-Cleavage: As previously mentioned, this is often the most prominent fragmentation, leading to the formation of a stable iminium ion. For a generic 6-methoxy-N,N-dialkyltryptamine, this would result in a base peak corresponding to the [CH2=N(Alkyl)2]+ fragment.
-
Indole Ring Fragmentation: The indole nucleus itself can undergo fragmentation, although these fragments are typically of lower abundance than the side-chain cleavage products. Common losses include HCN and retro-Diels-Alder type reactions in the benzene portion of the indole ring.[3]
-
Loss of Methyl Radical: The methoxy group can lose a methyl radical (•CH3) to form a stable oxonium ion. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.
Electrospray Ionization (ESI) and Tandem MS (MS/MS): Controlled Fragmentation for Targeted Insights
ESI is the go-to technique for the analysis of polar and thermally labile compounds, making it well-suited for many 6-methoxy amino indoles, especially in the context of liquid chromatography-mass spectrometry (LC-MS). ESI typically generates protonated molecules [M+H]+. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).
Under CID conditions, the fragmentation of protonated 6-methoxy amino indoles often mirrors some of the pathways seen in EI, but with more control over the extent of fragmentation. Key fragmentation pathways in ESI-MS/MS include:
-
Loss of the Amino Side Chain: A common fragmentation pathway involves the cleavage of the Cα-Cβ bond, leading to the loss of the entire aminoethyl side chain. The charge is retained on the 6-methoxyindole portion, resulting in a characteristic fragment ion. For instance, 5-methoxytryptamine and melatonin both produce a characteristic fragment at m/z 174, corresponding to the methoxyindole moiety after neutral loss.[4]
-
Cleavage of the N-Alkyl Groups: For N-alkylated amino indoles, the loss of the alkyl groups from the nitrogen atom is a common fragmentation pathway.
-
Fragmentation of the Indole Ring: Similar to EI, fragmentation of the indole ring can occur, but typically requires higher collision energies.
A Comparative Look at Fragmentation Patterns
To illustrate the differences in fragmentation patterns, let's consider a representative 6-methoxy amino indole, 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT).
| Ionization Technique | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| Electron Ionization (EI) | α-Cleavage of the aminoethyl side chain | 58 ([CH2=N(CH3)2]+) - Often the base peak. |
| Molecular ion | 218 (M+•) | |
| Loss of the dimethylaminoethyl side chain | 160 ([M-C4H10N]+•) | |
| Fragmentation of the 6-methoxyindole core | Various smaller fragments | |
| Electrospray Ionization (ESI-MS/MS) | Protonated molecule | 219 ([M+H]+) |
| Loss of the dimethylamino group as a neutral species | 174 ([M+H - HN(CH3)2]+) | |
| Further fragmentation of the m/z 174 ion | Smaller fragments related to the indole ring |
Experimental Protocols: Acquiring High-Quality Mass Spectra
The quality of mass spectral data is paramount for accurate structural elucidation. The following are generalized protocols for the analysis of 6-methoxy amino indoles using GC-EI-MS and LC-ESI-MS/MS.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This technique is suitable for volatile and thermally stable 6-methoxy amino indoles. Derivatization may be necessary for compounds with polar functional groups to improve their volatility and chromatographic behavior.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL. If derivatization is required, follow a standard protocol for silylation or acylation.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Use a split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the preferred method for the analysis of a wide range of 6-methoxy amino indoles, offering high sensitivity and selectivity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). For example, a gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
MS1 Scan: Scan for the protonated molecule ([M+H]+).
-
MS2 Scan (Product Ion Scan): Isolate the [M+H]+ ion and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Visualizing Fragmentation Pathways
To further clarify the fragmentation mechanisms, the following diagrams illustrate the key fragmentation pathways for a generic 6-methoxy-N,N-dialkyltryptamine.
Caption: Electron Ionization (EI) fragmentation of a 6-methoxy-N,N-dialkyltryptamine.
Caption: Electrospray Ionization (ESI) followed by CID fragmentation.
Conclusion: From Spectra to Structure with Confidence
The mass spectral fragmentation of 6-methoxy amino indoles is a rich source of structural information. By understanding the fundamental principles of indole fragmentation and the distinct characteristics of different ionization techniques, researchers can move from complex spectra to confident structural assignments. The dominant α-cleavage in EI-MS provides a clear signature of the amino side chain, while the controlled fragmentation in ESI-MS/MS allows for a more detailed probing of the entire molecular structure. This guide provides a framework for interpreting these patterns and a starting point for developing robust analytical methods for this important class of compounds. As with any analytical endeavor, the key to success lies in a combination of sound theoretical knowledge and meticulous experimental practice.
References
-
JEOL. (n.d.). Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. JEOL Application Notes. Retrieved from [Link]
-
Glatfelter, G. C., Naeem, M., Pham, D. N. K., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy... Journal of Forensic Sciences. [Link]
-
Szeremeta, M., et al. (2018). Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analytica Chimica Acta.
-
Miyaguchi, H., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst. [Link]
-
Thevis, M., et al. (2005). The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Magliocco, G., et al. (2021). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. Journal of Chromatography B. [Link]
- Goh, T. B., et al. (2016). Mass spectrometry (LC-MS-MS)
-
Iacob, B. C., et al. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. ACS Omega. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. [Link]
-
Brandt, S. D., et al. (2017). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis. [Link]
-
PubChem. (n.d.). 6-Methoxygramine. National Center for Biotechnology Information. [Link]
-
Lee, C.-W., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]
-
Leino, M. (1984). 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. Experimental Eye Research. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica. [Link]
-
National Institute of Standards and Technology. (n.d.). N,N-Dimethyltryptamine. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Bioactivity of 6-Methoxy vs. 6-Hydroxy Amino Indole Derivatives
Introduction: The Significance of the 6-Position on the Privileged Indole Scaffold
The indole ring system stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of countless natural products, neurotransmitters like serotonin, and a multitude of therapeutic agents.[1][2][3] Its remarkable versatility allows for chemical modifications that can profoundly influence a molecule's biological activity. The strategic placement of substituents on the indole's benzene ring is a cornerstone of drug design, with the 6-position being of particular interest for modulating interactions with biological targets.[1]
This guide provides an in-depth comparison of the bioactivity of two common substitutions at this position: the methoxy (-OCH₃) group and the hydroxy (-OH) group on amino indole derivatives. We will explore how this seemingly minor chemical difference—a methyl group—dictates receptor affinity, functional activity, and metabolic fate, providing researchers and drug development professionals with field-proven insights grounded in experimental data. The discussion will frequently reference serotonin (5-HT) and melatonin receptors, which are common targets for this class of compounds.[4][5][6]
Core Directive: Methoxy as a Prodrug, Hydroxy as a Hydrogen-Bonding Anchor
The fundamental difference between a methoxy and a hydroxy group lies in their chemical properties and metabolic relationship. The -OH group is a potent hydrogen bond donor and acceptor, allowing it to form direct, strong interactions with amino acid residues in a receptor's binding pocket. The -OCH₃ group, being sterically larger and lacking a labile proton, cannot act as a hydrogen bond donor.
Crucially, 6-methoxy indoles are often subject to in vivo O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6, CYP1A2) to yield their corresponding 6-hydroxy analogs.[7][8] This metabolic conversion means that the observed biological activity of a 6-methoxy compound could be partially or wholly attributable to its 6-hydroxy metabolite.[9] This makes the 6-methoxy group a potential prodrug moiety, which can improve properties like membrane permeability, while the 6-hydroxy metabolite may be the more active pharmacological agent.
Comparative Bioactivity: A Data-Driven Analysis
The choice between a 6-methoxy and a 6-hydroxy substituent is not arbitrary; it is a strategic decision based on the target and desired pharmacological outcome. The following table summarizes key findings from various studies that highlight the divergent activities of these two functional groups.
| Compound Class/Target | Substitution Comparison | Assay/Model | Key Finding | Reference(s) |
| Tryptamines | 5-Methoxy-DMT vs. 6-Hydroxy-5-methoxy-DMT | Psychotropic Effects (Rats) | The non-hydroxylated (5-methoxy) form was found to be more potent, suggesting 6-hydroxylation can decrease certain CNS activities. | [9] |
| Melatonin Analogues | 6-Methoxy Indole | Melatonin Receptor Binding | Shifting the methoxy group from the 5- to the 6-position produced potent agonists with picomolar affinity, comparable to melatonin itself. | [5] |
| HIV-1 Fusion Inhibitors | 3-Methoxyphenyl vs. 3-Hydroxyphenyl on a bisindole scaffold | gp41 Binding Affinity (Kᵢ) | The 3-hydroxy derivative displayed higher binding affinity (Kᵢ = 2.6 µM) compared to the 3-methoxy analog (Kᵢ = 4.9 µM), showcasing the benefit of a hydrogen-bonding group. | [10][11] |
| Endogenous Bioactivity | 6-Hydroxyindole | OATP1B1 Transporter Inhibition | 6-Hydroxyindole is an endogenous, long-lasting inhibitor of the OATP1B1 transporter, with elevated plasma concentrations in patients with renal failure. | [12] |
| Bioactive Scaffolds | 6-Hydroxyindole | General Bioactivity | The 6-hydroxy indole core is present in potent bioactive molecules, including Cannabinoid receptor agonists and fatty acid amide hydrolase (FAAH) inhibitors. | [13] |
These findings illustrate a critical principle: if a target's binding pocket contains a suitable hydrogen bond donor or acceptor, the 6-hydroxy group can significantly enhance affinity.[10][11] Conversely, if lipophilicity for blood-brain barrier penetration is paramount and the active site does not favor hydrogen bonding, the 6-methoxy derivative might show superior in vivo effects, either on its own or through its conversion to the active metabolite.[9]
Experimental Protocols for Bioactivity Assessment
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies represent standard, robust approaches for characterizing and comparing the bioactivity of novel indole derivatives.
Protocol 1: Synthesis of 6-Hydroxy Indole Derivatives
A catalyst-free, operationally simple method for the regiospecific synthesis of 6-hydroxy indoles has been developed, which is advantageous for preserving sensitive functional groups.[13]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the starting carboxymethyl cyclohexadienone (1 equivalent) and the desired primary amine (2.2 equivalents) in a suitable solvent like CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature. The reaction proceeds via an in-situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final 6-hydroxy indole derivative.
Protocol 2: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor, a critical first step in pharmacological characterization. This protocol is adapted for a G-protein coupled receptor like the 5-HT₁ₐ receptor.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes from CHO cells stably expressing the human 5-HT₁ₐ receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound (6-methoxy or 6-hydroxy derivative).
-
Non-Specific Binding: To a separate set of wells, add a high concentration of a known non-radioactive ligand (e.g., serotonin) to determine non-specific binding (NSB).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The comparison between 6-methoxy and 6-hydroxy amino indole derivatives is a classic case study in structure-activity relationships. There is no universally "better" option; the optimal choice is dictated by the specific biological target and the desired therapeutic profile.
-
The 6-hydroxy group provides a crucial hydrogen-bonding capability that can significantly enhance binding affinity if the receptor architecture is accommodating. Its presence is a hallmark of several potent, naturally-occurring and synthetic bioactive molecules. [13]* The 6-methoxy group offers an alternative chemical profile, increasing lipophilicity and potentially serving as a metabolically-labile prodrug for the corresponding 6-hydroxy compound. This can be advantageous for optimizing pharmacokinetic properties like CNS penetration. [9] For drug development professionals, the key takeaway is to consider both possibilities. Synthesizing and testing both analogs is often a necessary step in lead optimization. Future research should focus on obtaining more direct, head-to-head comparisons of 6-methoxy and 6-hydroxy pairs against a wider array of biological targets to build a more comprehensive SAR database that can better guide rational drug design.
References
- Kalir, A., & Szara, S. (1969). 6-hydroxylation: effect on the psychotropic potency of tryptamines. PubMed.
- Namekata, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
- Krylova, O., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Reddy, et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines.
- Taber, D. F., & Stachel, S. J. (2012).
- Kumar, R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
- Shcherbakov, S. V., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta.
- Glennon, R. A., et al. (1984). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry.
- Zanotti, G., et al. (1987). Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.
- Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)
- Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP.
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences.
- Kumar, R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
- Santagati, A., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences.
- Kim, D., et al. (2018). The Serotonin-6 Receptor as a Novel Therapeutic Target. PubMed Central.
- Wang, S., et al. (2023). Structural studies of serotonin receptor family. BMB Reports.
- Yasuda, S., et al. (2020).
- Semple, G., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. MDPI.
- Friedman, M. (2021). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-hydroxylation: effect on the psychotropic potency of tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journaljamps.com [journaljamps.com]
Validating Purity of Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate: A Comparative TLC Guide
Executive Summary
In the high-stakes environment of drug development, the purity of intermediate scaffolds like methyl 3-amino-6-methoxy-1H-indole-2-carboxylate is non-negotiable. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) is the frontline defense—a rapid, cost-effective, and chemically intuitive method for immediate purity assessment.
This guide moves beyond basic "spot-and-run" instructions. It provides a validated framework for using TLC not just to see spots, but to interrogate the chemical integrity of this specific amino-indole derivative, comparing its efficacy directly against HPLC and NMR alternatives.
Technical Context: The Analyte
To validate purity, one must understand the molecule's behavior on the stationary phase.[1]
-
Molecule: this compound.[2]
-
Critical Functionalities:
-
3-Amino Group (
): Highly polar and basic. It interacts strongly with the acidic silanols of silica gel, causing "tailing" or streaking if unbuffered. -
Indole Core: Electron-rich and prone to oxidation.
-
6-Methoxy & 2-Ester: Define the lipophilicity profile, allowing migration in organic solvents.
-
The Challenge: 3-aminoindoles are notoriously unstable. They can auto-oxidize on the silica plate, creating "ghost" impurities (artifacts) that confuse purity analysis. This guide addresses how to distinguish real impurities from artifacts.
Comparative Analysis: TLC vs. Alternatives
Why use TLC when HPLC exists? The following table objectively compares the performance of TLC against HPLC and NMR for this specific application.
Table 1: Performance Matrix for Amino-Indole Purity Analysis
| Feature | TLC (Optimized) | HPLC (UV/Vis) | 1H NMR |
| Primary Utility | Rapid qualitative screening & reaction monitoring. | Quantitative purity % (Area under curve). | Structural confirmation & solvent residue check.[3] |
| Speed | High (5–10 mins). | Low (30–60 mins per run). | Medium (10–20 mins). |
| Sensitivity | Moderate (visual limit ~50 ng). | High (detects <0.1%). | Low (impurities <1% often invisible). |
| Specific Risk | Oxidation on Plate: Analyte may decompose during the run. | Column Binding: Polar amines may stick to C18 columns irreversibly. | Signal Overlap: Aromatic region can be crowded. |
| Cost per Run | < $1.00 | > $20.00 (Solvents + Column wear). | > $50.00 (Solvent + Instrument time). |
| "Ghost" Detection | Excellent: Visualizes inorganic salts or polymers that stay at baseline. | Poor: Salts often elute in void volume or are invisible to UV. | Variable: Depends on solubility. |
Validated Experimental Protocol
This protocol is engineered to prevent false negatives (missing impurities) and false positives (decomposition artifacts).
Phase 1: Mobile Phase Optimization
Standard Hexane/Ethyl Acetate systems often fail for free amines due to streaking.
-
Recommended System: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].
-
The "Secret" Additive: Add 0.5% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.
-
Mechanism: The base neutralizes the acidic silanol sites on the silica, ensuring the amino-indole migrates as a tight, symmetrical spot rather than a streak.
-
Phase 2: Sample Preparation
-
Solvent: Dissolve 1-2 mg of product in 1 mL of DCM or Methanol .
-
Warning: Do NOT use Acetone. The primary amine at C3 can form an imine (Schiff base) with acetone, creating a false impurity spot.
-
-
Concentration: Spot heavily (5 µL) for impurity detection and lightly (1 µL) for Rf determination.
Phase 3: Visualization (The Triangulation Method)
Do not rely on a single visualization method. Use this specific sequence on the same plate to cross-validate:
-
UV 254 nm: Mark all spots. The indole core quenches fluorescence, appearing dark purple/black.
-
Ninhydrin Stain: Dip and heat (110°C).
-
Result: The free primary amine (
) turns Red/Pink . -
Validation: Impurities lacking the amine (e.g., deaminated byproducts) will NOT stain.
-
-
Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): Dip a fresh plate or spray.
-
Result: Indoles typically turn Blue/Purple .
-
Validation: Confirms the integrity of the indole core.
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and the chemical logic behind the protocol.
Diagram 1: Purity Validation Workflow
This flowchart guides the researcher through the decision process: when to trust TLC and when to escalate to HPLC.
Caption: Logical workflow for validating amino-indole purity. Note the requirement for dual-staining before passing.
Diagram 2: 2D-TLC for Stability Testing
A critical test to determine if impurities are present in the sample or are being created by the silica gel (decomposition).
Caption: 2D-TLC Protocol. If the compound decomposes on silica, new spots appear off the diagonal axis in the second run.
Data Interpretation & Troubleshooting
Interpreting Rf Values
While exact Rf values vary by humidity and temperature, relative values in Hexane:EtOAc (1:1) are typically:
-
Top Spot (High Rf): Decarboxylated byproduct (less polar).
-
Middle Spot (Target): this compound.[2]
-
Baseline/Low Rf: 3-amino-indole-2-carboxylic acid (Hydrolysis product) or oxidized polymers.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Spot Streaks/Tails | Interaction with Silica acidity. | Add 1% TEA or NH4OH to mobile phase. |
| Spot turns brown before staining | Auto-oxidation of amino-indole. | Work fast; keep plate in dark; elute with N2 atmosphere if possible. |
| Double spot with Acetone | Formation of imine artifact. | Switch sample solvent to DCM or Methanol. |
| UV visible, Ninhydrin negative | Missing amine group. | Likely a synthesis intermediate (e.g., nitro- or azo- precursor).[4] |
References
-
Merck KGaA. "Thin Layer Chromatography: A Guide to the Techniques." MilliporeSigma Technical Library. [Link]
-
Chemistry LibreTexts. "Visualizing TLC Plates: Stains and Reagents." LibreTexts Chemistry. [Link]
-
ResearchGate. "TLC Visualization Methods for Indoles and Amines." ResearchGate Methods Archive. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
